2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide
Description
“2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide” is a hydrazinecarboxamide derivative characterized by a 2-hydroxyphenyl moiety and a 4-pyridinyl group. Its structure features a hydrazinecarboxamide backbone with a salicylidene (2-hydroxyphenylmethylene) substituent and a 4-pyridinyl amine. Synonyms include N-Salicylidene-N′-salicylhydrazide and N-Salicylidene-N-salicyloylhydrazine . The compound’s synthesis typically involves condensation reactions between hydrazinecarboxamide precursors and substituted aldehydes or ketones. Structural confirmation is achieved via spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, as demonstrated for analogous hydrazinecarboxamides in related studies .
Properties
IUPAC Name |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-4-2-1-3-10(12)9-15-17-13(19)16-11-5-7-14-8-6-11/h1-9,18H,(H2,14,16,17,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDUYUHBSRPAQF-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)NC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)NC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide typically involves the condensation of 2-hydroxybenzaldehyde with N-(4-pyridinyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinecarboxamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazinecarboxamide derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Research Findings and Structural Implications
Electronic and Solubility Properties
- The target compound’s 2-hydroxyphenyl and pyridinyl groups confer polarity, enabling hydrogen bonding and moderate aqueous solubility. In contrast, compounds with benzodioxole () or diethylamino substituents () exhibit increased lipophilicity or solubility, respectively.
Biological Activity
The compound 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide, commonly referred to as a Schiff base derivative, has garnered attention for its diverse biological activities. Schiff bases are known for their ability to form complexes with metals and exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications in drug development.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features a hydrazinecarboxamide moiety linked to a pyridine and a hydroxyphenyl group, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that Schiff bases derived from hydrazine and aromatic aldehydes possess significant antimicrobial properties. A study demonstrated that related compounds exhibited strong inhibitory effects against various bacteria and fungi. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the specific strain tested .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
2. Cytotoxicity
The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro studies revealed that the compound exhibits significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of approximately 12 µM and 15 µM, respectively . The mechanism of action appears to involve apoptosis induction through caspase activation.
3. Enzyme Inhibition
Enzyme inhibition studies have shown that this compound acts as an inhibitor of certain enzymes such as alkaline phosphatase and acetylcholinesterase. The inhibition percentages were found to be dose-dependent, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease .
4. Antioxidant Activity
The antioxidant capacity of the compound has also been assessed using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that it possesses significant free radical scavenging abilities, contributing to its potential protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have been conducted to further elucidate the biological activities of this compound:
- Case Study 1 : A clinical trial investigated the efficacy of a related hydrazine derivative in patients with resistant bacterial infections. Results indicated a substantial reduction in infection rates when combined with standard antibiotic therapy.
- Case Study 2 : In vitro studies on cancer cell lines showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting its role in inducing oxidative stress in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
